
5-Methyl-4-nitro-1H-indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-nitro-1H-indole-2-carbaldehyde: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a nitro group at the 4-position, a methyl group at the 5-position, and an aldehyde group at the 2-position of the indole ring, making it a unique and valuable molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde typically involves the nitration of 5-methylindole followed by formylation. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The formylation step can be carried out using Vilsmeier-Haack reaction, which involves the reaction of the nitrated indole with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods: This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance during the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: H2/Pd-C, Fe/HCl
Substitution: Halogens, nitric acid, sulfuric acid
Major Products:
Oxidation: 5-Methyl-4-nitro-1H-indole-2-carboxylic acid
Reduction: 5-Methyl-4-amino-1H-indole-2-carbaldehyde
Substitution: Various halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for constructing diverse chemical entities .
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets. They are investigated for their antimicrobial, antiviral, and anticancer properties .
Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its structural features allow it to bind to multiple receptors, making it a promising candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparison with Similar Compounds
- 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde
- Indole-3-carbaldehyde
- 5-Methylindole
Comparison: 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde has a fluorine atom instead of a hydrogen atom at the 2-position, which can significantly alter its chemical properties and biological interactions .
Properties
CAS No. |
61149-55-1 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-methyl-4-nitro-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-3-9-8(10(6)12(14)15)4-7(5-13)11-9/h2-5,11H,1H3 |
InChI Key |
QUFSOXIVRDBLCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



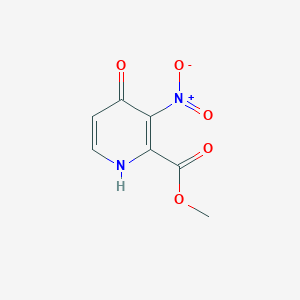
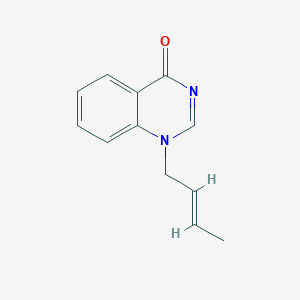
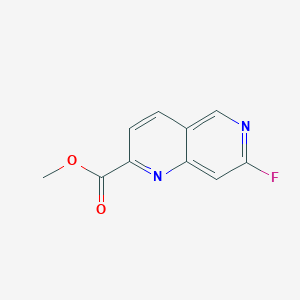
![(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15069589.png)

![1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-](/img/structure/B15069604.png)
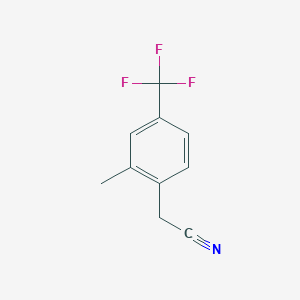
![8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B15069613.png)
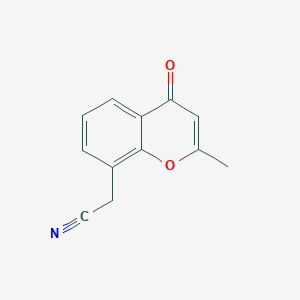

![4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15069640.png)
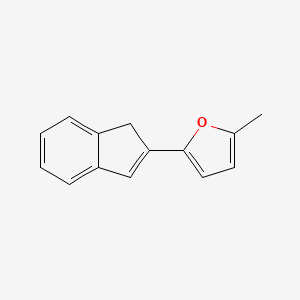
![1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol](/img/structure/B15069650.png)
